Ethyl 3,5-diisopropyl-4-methoxybenzoate
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Overview
Description
Ethyl 3,5-diisopropyl-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of ethyl, diisopropyl, and methoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-diisopropyl-4-methoxybenzoate typically involves the esterification of 3,5-diisopropyl-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-diisopropyl-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3,5-diisopropyl-4-methoxybenzoic acid.
Reduction: Formation of 3,5-diisopropyl-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-diisopropyl-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,5-diisopropyl-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Ethyl 3,5-diisopropyl-4-methoxybenzoate can be compared with similar compounds such as:
Ethyl 3,5-dihydroxy-4-methoxybenzoate: Similar structure but with hydroxyl groups instead of isopropyl groups.
Ethyl 4-methoxybenzoate: Lacks the diisopropyl groups, making it less sterically hindered.
Ethyl 3,5-dimethyl-4-methoxybenzoate: Contains methyl groups instead of isopropyl groups, affecting its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H24O3 |
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Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 4-methoxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C16H24O3/c1-7-19-16(17)12-8-13(10(2)3)15(18-6)14(9-12)11(4)5/h8-11H,7H2,1-6H3 |
InChI Key |
JFTYTDXRMFKJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C(C)C)OC)C(C)C |
Origin of Product |
United States |
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